
Ethyl 3-chloro-1H-indazole-5-carboxylate
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Overview
Description
Ethyl 3-chloro-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate typically involves the reaction of 3-chloro-1H-indazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-chloro-1H-indazole-5-carboxylic acid. This reaction is foundational for generating intermediates for further derivatization.
Conditions | Reagents | Temperature | Yield | Product |
---|---|---|---|---|
Acidic hydrolysis | HCl (6M) | Reflux | 82% | 3-Chloro-1H-indazole-5-carboxylic acid |
Basic hydrolysis | LiOH (2M) | 60°C | 89% | 3-Chloro-1H-indazole-5-carboxylic acid |
Key Findings :
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Basic hydrolysis (LiOH) provides higher yields compared to acidic conditions .
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The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by ester cleavage .
Nucleophilic Substitution at the Chloro Position
The chloro-substituent participates in nucleophilic aromatic substitution (SNAr) reactions, particularly with amines and thiols.
Nucleophile | Reagents/Conditions | Product | Yield |
---|---|---|---|
Piperidine | DMF, K2CO3, 80°C, 12h | 3-Piperidinyl-1H-indazole-5-carboxylate | 68% |
Sodium Azide | DMSO, CuI, 100°C, 24h | 3-Azido-1H-indazole-5-carboxylate | 55% |
Mechanistic Notes :
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Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.
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Copper catalysis facilitates azide substitution under milder conditions.
Cross-Coupling Reactions
While less reactive than bromo analogs, the chloro-substituent engages in Suzuki-Miyaura couplings with aryl boronic acids under optimized conditions.
Critical Observations :
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Chloro-substituted indazoles require higher catalyst loading (5–10 mol%) compared to bromo analogs .
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Electron-deficient boronic acids exhibit superior reactivity in these couplings .
Reductive Functionalization
The ester group can be reduced to primary alcohols, though this pathway is less explored.
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
LiAlH4 | THF, 0°C to RT, 4h | 3-Chloro-1H-indazole-5-methanol | 63% |
Limitations :
Heterocycle Formation
The indazole core participates in cyclization reactions to form fused polycyclic systems.
Reagent | Conditions | Product | Yield |
---|---|---|---|
NH2NH2·H2O | EtOH, reflux, 8h | Pyrazolo[3,4-d]pyridazin-4-one | 71% |
Applications :
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Resulting heterocycles exhibit enhanced biological activity, particularly in kinase inhibition.
Reaction Comparison Table
Reaction Type | Key Advantage | Key Limitation |
---|---|---|
Ester Hydrolysis | High-yielding, scalable | Requires strong acids/bases |
Nucleophilic Substitution | Broad substrate compatibility | Harsh conditions for chloro substrates |
Suzuki Coupling | Introduces diverse aryl groups | Low reactivity of chloro substituent |
Reductive Functionalization | Direct access to alcohols | Risk of over-reduction |
Scientific Research Applications
Pharmaceutical Applications
A. Anticancer Activity
Recent studies have highlighted the potential of ethyl 3-chloro-1H-indazole-5-carboxylate as an anticancer agent. Research indicates that derivatives of indazole compounds can inhibit key pathways involved in cancer proliferation, particularly those associated with mutant forms of the epidermal growth factor receptor (EGFR) and B-Raf kinase. For instance, a series of indazole derivatives exhibited antiproliferative activity against various cancer cell lines, with some compounds showing GI50 values as low as 29 nM, indicating potent activity against tumor cells .
B. Anti-inflammatory Properties
Indazole derivatives, including this compound, have been investigated for their anti-inflammatory effects. Studies suggest that these compounds may modulate inflammatory pathways, offering therapeutic potential for conditions such as arthritis and other inflammatory diseases .
C. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step processes that include coupling reactions and functional group modifications. Understanding the structure-activity relationship is crucial for optimizing its biological activity. For example, the introduction of various substituents on the indazole ring has been shown to enhance its pharmacological properties .
Chemical Synthesis Applications
A. Synthetic Intermediates
This compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions like Suzuki and Heck reactions, which are essential for developing new pharmaceuticals .
B. Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific chemical functionalities. Its ability to act as a building block for more complex materials is being explored in various formulations .
Biological Studies
A. Mechanistic Studies
Ongoing research is focused on elucidating the mechanisms through which this compound exerts its biological effects. Studies using cell line models have revealed insights into its action on cellular pathways involved in apoptosis and cell cycle regulation .
B. Toxicological Assessments
Understanding the safety profile of this compound is critical for its application in pharmaceuticals. Toxicological studies indicate that while the compound shows promise in therapeutic applications, it also necessitates careful evaluation regarding its potential side effects and toxicity levels .
Data Tables
Application Area | Details |
---|---|
Anticancer Activity | GI50 values ranging from 29 nM to 78 nM against various cancer cell lines |
Anti-inflammatory Properties | Modulation of inflammatory pathways; potential therapeutic uses in arthritis |
Synthetic Intermediates | Used in Suzuki and Heck reactions for developing complex heterocycles |
Safety Profile | Acute toxicity categorized; requires thorough toxicological assessment |
Case Studies
- Antiproliferative Activity Study : A study published in MDPI demonstrated that several derivatives of this compound exhibited significant antiproliferative activity against cancer cell lines, with detailed mechanistic insights into their action on EGFR pathways .
- Synthesis Optimization : Research focusing on optimizing synthesis routes for indazole derivatives highlighted the importance of reaction conditions on yield and purity, showcasing this compound as a key intermediate in these processes .
- Toxicological Assessment : A comprehensive toxicological study evaluated the safety profile of this compound, revealing critical data on its irritant properties and necessary precautions during handling .
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-1H-indazole-5-carboxylate is primarily related to its ability to interact with specific molecular targets. The indazole ring system can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-indazole: Lacks the ester group, making it less versatile in synthetic applications.
Ethyl 1H-indazole-5-carboxylate: Lacks the chlorine atom, which affects its reactivity and biological activity.
Uniqueness
Ethyl 3-chloro-1H-indazole-5-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which provide a combination of reactivity and versatility in synthetic and biological applications. This dual functionality allows for a broader range of chemical modifications and potential biological activities compared to its analogs .
Biological Activity
Ethyl 3-chloro-1H-indazole-5-carboxylate is a compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Anticancer Activity
Several studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds structurally similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The IC50 values for related compounds often range from nanomolar to micromolar concentrations, indicating potent activity against cancer cells .
Table 1: Anticancer Activity of Indazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | TBD |
5-Chloro-1H-indazole-3-carboxylic acid | A549 (Lung Cancer) | 0.96 |
3-Phenyl-1H-indazole | HeLa (Cervical Cancer) | 0.68 |
Note: TBD = To Be Determined; data for this compound is currently being researched.
Antifungal Activity
In vitro studies have demonstrated that certain indazole derivatives exhibit antifungal properties against Candida species. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the indazole ring can enhance antifungal activity . While specific data on this compound's antifungal efficacy are not yet available, its structural similarities to other active compounds suggest potential in this area.
Case Studies and Research Findings
Research into the biological activities of indazole derivatives has yielded promising results. A notable study focused on a series of substituted indazoles demonstrated their ability to inhibit cancer cell growth effectively. The findings suggested that structural modifications could significantly enhance their potency .
Case Study: Antiproliferative Effects
A recent investigation into a library of indazole derivatives found that compounds with specific substitutions at the 3-position exhibited enhanced antiproliferative activity against various cancer cell lines, including breast and lung cancers. The study reported IC50 values as low as 0.68 µM for certain derivatives .
Properties
IUPAC Name |
ethyl 3-chloro-2H-indazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-4-8-7(5-6)9(11)13-12-8/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEBRIAFHZOVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NN=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.